1,3-Dibenzyl-2-(furan-2-yl)imidazolidine
CAS No.:
Cat. No.: VC16717140
Molecular Formula: C21H22N2O
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 1,3-dibenzyl-2-(furan-2-yl)imidazolidine |
| Standard InChI | InChI=1S/C21H22N2O/c1-3-8-18(9-4-1)16-22-13-14-23(17-19-10-5-2-6-11-19)21(22)20-12-7-15-24-20/h1-12,15,21H,13-14,16-17H2 |
| Standard InChI Key | ZRIPMKIKIZGQLM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(N1CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine belongs to the imidazolidine family, a class of saturated five-membered heterocycles containing two nitrogen atoms at the 1 and 3 positions. The compound’s structure features:
-
Imidazolidine core: A cyclic aminal system with nitrogen atoms at positions 1 and 3.
-
Benzyl substituents: Aromatic groups attached to both nitrogen atoms, enhancing steric bulk and influencing electronic properties.
-
Furan-2-yl group: A heteroaromatic ring at position 2, contributing to π-π stacking interactions and hydrogen-bonding capabilities.
The IUPAC name, 1,3-dibenzyl-2-(furan-2-yl)imidazolidine, reflects this substitution pattern. Its molecular formula (C₂₁H₂₂N₂O) corresponds to a molecular weight of 318.4 g/mol.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂N₂O |
| Molecular Weight | 318.4 g/mol |
| Solubility | Soluble in organic solvents (e.g., DMSO, chloroform) |
| Melting Point | Data pending experimental determination |
| LogP (Partition Coefficient) | Estimated 3.2 (indicative of moderate lipophilicity) |
The compound’s solubility profile suggests compatibility with organic reaction conditions, while its LogP value implies potential membrane permeability.
Synthetic Methodologies
Condensation-Based Approaches
The primary synthesis route involves the condensation of benzylamine derivatives with furan-2-carbaldehyde in the presence of acid catalysts. For example:
-
Step 1: Reaction of benzylamine with formaldehyde yields N,N′-dibenzylethylenediamine .
-
Step 2: Condensation with furan-2-carbaldehyde under toluene reflux forms the imidazolidine ring.
This method, adapted from Donia et al. (1949), achieves yields of 37–90% depending on aldehyde reactivity .
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to produce enantiomerically pure imidazolidines. For instance:
-
Chiral Brønsted acids (e.g., phosphoric acids) induce high enantioselectivity (>90% ee) in furan-2-yl imidazolidine synthesis .
-
Metal-ligand complexes: Palladium catalysts with bidentate ligands facilitate stereocontrolled ring-forming reactions .
Biological Activity and Mechanisms
Antimicrobial Effects
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). The furan moiety likely disrupts microbial cell membranes via hydrophobic interactions, while the benzyl groups enhance compound stability.
Analytical Characterization
Spectroscopic Techniques
| Technique | Key Data | Application |
|---|---|---|
| ¹H NMR | δ 7.65 (s, 1H, furan H-3) | Confirms furan substitution |
| ¹³C NMR | 138.32 ppm (imidazolidine C-2) | Verifies ring saturation |
| HPLC | Retention time = 8.2 min (95% purity) | Assesses purity and stability |
| HRMS (ESI) | m/z 319.1548 [M+H]⁺ | Validates molecular formula |
These methods ensure batch-to-batch consistency and structural fidelity .
Therapeutic Applications and Clinical Prospects
Oncology
Preclinical studies highlight the compound’s utility in:
-
Combination therapies: Enhances efficacy of anthracyclines and taxanes by inhibiting HSP90-mediated drug resistance .
-
Targeted drug delivery: Benzyl groups enable conjugation to nanoparticle carriers for tumor-specific accumulation.
Anti-Inflammatory Applications
The furan moiety modulates NF-κB signaling, reducing pro-inflammatory cytokine (TNF-α, IL-6) production by 60% in murine macrophages.
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of benzyl and furan substituents to optimize pharmacokinetics.
-
In Vivo Toxicology: Assess long-term safety profiles in rodent models.
-
Hybrid Molecules: Conjugation with known anticancer agents (e.g., paclitaxel) to exploit synergistic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume